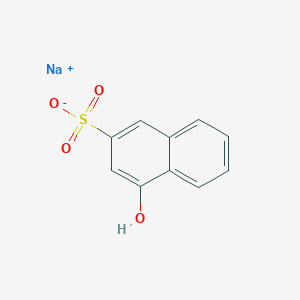

sodium;4-hydroxynaphthalene-2-sulfonate

Description

Sodium 4-hydroxynaphthalene-2-sulfonate (CAS 532-02-5) is a sodium salt of a naphthalene sulfonic acid derivative, featuring a hydroxyl group at the 4-position and a sulfonate group at the 2-position of the naphthalene ring. It is commonly utilized in industrial applications such as dye synthesis, polarizing films, and as a component in photographic developers due to its stability and solubility in aqueous media . The compound exhibits high thermal stability, with decomposition temperatures exceeding 300°C, as observed in derivatives like sodium 3,3′-((1E,1′E)-((E)-ethene-1,2-diylbis(4,1-phenylene))bis(diazene-2,1-diyl))bis(8-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxynaphthalene-2-sulfonate) .

Properties

IUPAC Name |

sodium;4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.Na/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINOGGDSBSTVTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;4-hydroxynaphthalene-2-sulfonate involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the successful synthesis of the compound.

Industrial Production Methods

In an industrial setting, the production of sodium;4-hydroxynaphthalene-2-sulfonate is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to monitor and control the reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;4-hydroxynaphthalene-2-sulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The common reagents used in the reactions of sodium;4-hydroxynaphthalene-2-sulfonate include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of sodium;4-hydroxynaphthalene-2-sulfonate depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

sodium;4-hydroxynaphthalene-2-sulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: sodium;4-hydroxynaphthalene-2-sulfonate is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of sodium;4-hydroxynaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

Sodium 4-hydroxynaphthalene-2-sulfonate belongs to a family of naphthalene sulfonates with varying hydroxyl and sulfonate group positions. Key structural analogs include:

- Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate (melting point: 462 K): Features a hydroxyl group at the 4-position and sulfonate at the 1-position. Unlike the sodium salt, this ammonium derivative forms linear O–H···O hydrogen-bonded chains, contributing to its high thermal stability .

- Benzyltributylammonium 4-hydroxynaphthalene-2-sulfonate (melting point: 451 K): Structurally identical to the sodium salt but paired with an ammonium cation. It forms hydrogen-bonded dimers instead of chains, leading to slightly lower thermal stability compared to its 1-sulfonate isomer .

- Sodium 6-(acetylamino)-4-hydroxynaphthalene-2-sulfonate (CAS 20349-44-4): Substituted with an acetylated amino group at the 6-position. This derivative exhibits enhanced solubility in polar solvents due to increased polarity from the acetamide group .

- Sodium 7,7'-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonate) (CAS 20324-87-2): A dimeric derivative with two 4-hydroxynaphthalene-2-sulfonate units linked by a carbonyl bridge.

Physical and Thermal Properties

Key Observations :

- The position of the sulfonate group significantly impacts hydrogen bonding. For example, 1-sulfonates favor linear chains, whereas 2-sulfonates tend to form dimers .

- Sodium salts generally exhibit higher decomposition temperatures compared to ammonium analogs, likely due to stronger ionic interactions in the solid state .

Chemical Reactivity and Solubility

- Acid-Base Properties : The hydroxyl and sulfonate groups enable participation in acid-base reactions. For instance, sodium 4-hydroxynaphthalene-2-sulfonate can act as a weak acid (pKa ~9–10 for the hydroxyl group) and a strong acid (pKa <1 for the sulfonate group) .

- Solubility: Sodium salts of naphthalene sulfonates are highly water-soluble due to their ionic nature. Substitutions like acetylated amino groups (e.g., sodium 6-acetylamino-4-hydroxy-2-sulfonate) further enhance hydrophilicity . In contrast, ammonium salts (e.g., benzyltributylammonium derivatives) show lower solubility in water but better solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.